molecular formula C12H22O3 B1456292 1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one CAS No. 1263366-20-6

1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one

Cat. No.: B1456292
CAS No.: 1263366-20-6
M. Wt: 214.3 g/mol
InChI Key: PPQATRSRSKGKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one is an organic compound that features a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves refluxing the carbonyl compound with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)-3-ethyl-heptan-2-one is unique due to its specific structure, which combines the stability of the 1,3-dioxolane ring with the reactivity of the heptan-2-one moiety. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-ethylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-5-6-10(4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQATRSRSKGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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